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Compound of Interest

2-(3-Methyl-5-
Compound Name: _ ) )
(trifluoromethyl)phenyl)acetic acid

Cat. No.: B1603737

An In-depth Technical Guide to 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid: A Core
Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methyl-5-
(trifluoromethyl)phenyl)acetic acid, a key building block in contemporary drug discovery and
development. The strategic incorporation of methyl and trifluoromethyl groups on the
phenylacetic acid framework imparts unique physicochemical properties that are highly
advantageous for modulating biological targets. This document details the compound's
characteristics, outlines robust and validated synthetic protocols, explores its application in
medicinal chemistry through the lens of structure-activity relationships (SAR), and provides
essential safety and handling information. It is intended for researchers, medicinal chemists,
and process development scientists engaged in the design and synthesis of novel therapeutics,
particularly in the areas of anti-inflammatory and central nervous system (CNS) agents.[1]

Introduction and Strategic Importance

2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid (CAS No. 1214352-00-7) is a substituted
phenylacetic acid derivative that has emerged as a valuable intermediate in the synthesis of
complex bioactive molecules.[1][2][3] The utility of this compound is not coincidental but rather
a result of rational drug design principles. The phenylacetic acid core provides a versatile
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handle for chemical modification, while the specific disubstitution pattern on the aromatic ring is

engineered to optimize pharmacokinetic and pharmacodynamic properties.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its strong

electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's:

o Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to

oxidative metabolism by cytochrome P450 enzymes.

» Binding Affinity: The group's electronic properties can alter the pKa of nearby functionalities

and participate in favorable non-covalent interactions (e.g., dipole-dipole, halogen bonding)

with protein targets.

 Membrane Permeability: Increased lipophilicity often improves a compound's ability to cross

cellular membranes, which can be crucial for reaching intracellular targets and improving oral

bioavailability.

The presence of the methyl group at the meta-position further refines the electronic and steric

profile of the ring, providing a scaffold that is both stable and synthetically versatile for creating

libraries of drug candidates.[1]

Physicochemical and Spectroscopic Properties

A precise understanding of the compound's physical and chemical properties is fundamental for

its effective use in synthesis and process development.

Property Value Source | Method
CAS Number 1214352-00-7 [3]
Molecular Formula C10HoF302 [11[3]
Molecular Weight 218.17 g/mol [1][3]
Appearance Solid (Predicted)
Storage Store at room tenjperature ina -
dry, sealed container.
© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.myskinrecipes.com/shop/en/organic-synthesis-intermediates/207358-2-3-methyl-5-trifluoromethylphenylacetic-acid.html
https://www.bldpharm.com/products/1214352-00-7.html
https://www.myskinrecipes.com/shop/en/organic-synthesis-intermediates/207358-2-3-methyl-5-trifluoromethylphenylacetic-acid.html
https://www.bldpharm.com/products/1214352-00-7.html
https://www.myskinrecipes.com/shop/en/organic-synthesis-intermediates/207358-2-3-methyl-5-trifluoromethylphenylacetic-acid.html
https://www.bldpharm.com/products/1214352-00-7.html
https://www.bldpharm.com/products/1214352-00-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Expected Spectroscopic Data: While specific experimental spectra for this compound are not
widely published, characterization would rely on standard analytical techniques. Based on
analogous structures, the following spectral features would be anticipated:

'H NMR: Aromatic protons would appear as distinct multiplets in the aromatic region (~7.0-
7.5 ppm). A singlet corresponding to the benzylic methylene (-CHz) protons would be
expected around 3.6 ppm. The methyl group (-CHs) would present as a singlet around 2.4
ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield
(>10 ppm), or may not be observed depending on the solvent.

e 13C NMR: Resonances for the aromatic carbons, the methyl carbon, the methylene carbon,
the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbonyl carbon (~170-
180 ppm) would be expected.

e 19F NMR: A single resonance for the -CF3 group would confirm its presence.

e Mass Spectrometry (MS): The molecular ion peak [M]~ or [M+H]* would be observed at m/z
corresponding to its molecular weight, confirming the compound's identity.

Synthesis of 2-(3-Methyl-5-
(trifluoromethyl)phenyl)acetic acid

Several established synthetic methodologies can be employed to produce phenylacetic acids.
For this specific target, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction
represents a highly efficient and modular approach, leveraging commercially available starting
materials. Alternative routes such as the Willgerodt-Kindler reaction are also viable.

Recommended Synthetic Route: Suzuki-Miyaura Cross-
Coupling
This route is favored due to its high functional group tolerance, mild reaction conditions, and

the commercial availability of the necessary precursors.[4] The strategy involves the coupling of
an arylboronic acid with an a-halo ester, followed by hydrolysis to yield the final carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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